(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

JAK-STAT Pathway Kinase Inhibition Immunology & Inflammation

Researchers requiring a stereochemically defined, N-substituted pyrrolidine fragment often face limited access to the single (R)-enantiomer. This compound solves that supply bottleneck. The (R)-configured 3-amine and bulky N-cyclohexylmethyl group form a specific pharmacophore critical for probing JAK1 kinase binding pockets and CCR2/CCR5 chemokine receptor interactions. - Enables sub-nanomolar JAK1 inhibitor lead optimization programs. - Acts as a stereospecific tool for melanocortin receptor subtype selectivity studies. - Supplied with full analytical documentation to streamline procurement workflows.

Molecular Formula C11H22N2
Molecular Weight 182.311
CAS No. 457097-82-4
Cat. No. B2565568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine
CAS457097-82-4
Molecular FormulaC11H22N2
Molecular Weight182.311
Structural Identifiers
SMILESC1CCC(CC1)CN2CCC(C2)N
InChIInChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m1/s1
InChIKeySBSSXCKDVHHANA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine Scaffold Overview


(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine (CAS 457097-82-4) is a chiral 3-aminopyrrolidine derivative defined by an (R)-configured amine at the pyrrolidine 3-position and a cyclohexylmethyl substituent on the ring nitrogen. Its molecular formula is C11H22N2 with a molecular weight of 182.31 g/mol . The compound's structure combines the conformational constraint of a pyrrolidine ring with the steric bulk of a cyclohexylmethyl group, features that are commonly exploited in medicinal chemistry to modulate receptor binding and enzyme inhibition [1]. This specific chiral configuration is a key determinant of its potential biological activity, distinguishing it from its enantiomer and racemic mixture.

Chiral (R)-configured 3-aminopyrrolidine building block
Supports stereochemical control studies and enantiomer-specific synthesis
N-cyclohexylmethyl group offers steric bulk for hydrophobic pocket exploration

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine: Chirality & N-Substitution


Substituting this compound with a generic 3-aminopyrrolidine, its (S)-enantiomer (CAS 457097-91-5), or the racemic mixture is not scientifically sound due to the critical interplay of chirality and N-substitution. The (R)-configuration at the 3-position is essential for achieving a specific three-dimensional orientation that can govern target binding, a principle widely recognized in the design of chemokine receptor modulators [1]. Furthermore, the bulky N-cyclohexylmethyl group is not merely an inert appendage; it is a key pharmacophoric element designed to occupy a distinct hydrophobic pocket, a structural feature absent in simpler analogs like 1-cyclohexylpyrrolidin-3-amine (CAS 46037-45-0) . These combined structural features are foundational to the compound's potential selectivity and potency profile, making it a non-interchangeable, specific chiral building block.

Target compound
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine · Defined chiral orientation · N-cyclohexylmethyl group present
Potential substitute may shift
(S)-enantiomer or racemate — stereochemistry mismatch may alter binding · 1-Cyclohexylpyrrolidin-3-amine — lacks N-substitution hydrophobic element · Generic 3-aminopyrrolidine — absent steric and chiral context

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine: Quantitative Evidence vs Analogs


JAK1 Direct Inhibition Data

This specific compound demonstrates potent inhibition of the human Janus Kinase 1 (JAK1) enzyme in a primary binding assay. While direct comparator data for the enantiomer is unavailable, this single-point quantitative value establishes a verifiable potency baseline for this exact stereoisomer, which is a critical parameter for any research involving the JAK-STAT signaling pathway [1].

JAK1 inhibition
Reported
0.8 nM
Supports JAK1 pathway inhibition study context
Assay details not specified; verify in target experimental setup
JAK-STAT Pathway Kinase Inhibition Immunology & Inflammation

Melanocortin Receptor Agonism Potential

Pyrrolidine-based structures, including specific 3-aminopyrrolidine derivatives, have been extensively patented for their activity as melanocortin receptor (MCR) agonists [1]. This compound contains the core structural features (a chiral 3-aminopyrrolidine with an N-alkyl group) that are highlighted in these patents. While no direct, quantitative data on MCR agonism for this exact compound has been published, its inclusion in this active structural class suggests a potential research application in the field of metabolic and inflammatory diseases.

MCR agonist potential
Class-level inference
Structural similarity to known actives
May support melanocortin receptor probe studies; requires verification
No direct quantitative data for this enantiomer
Melanocortin Receptors Metabolic Disorders GPCR Agonism

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine: Research Applications


Building Block for JAK1 Inhibitors

Based on the direct primary assay evidence, the primary and most verifiable application for this compound is as a chiral starting material or fragment in the design and synthesis of novel JAK1 inhibitors [1]. Its reported sub-nanomolar potency makes it a compelling fragment for medicinal chemists exploring structure-activity relationships (SAR) around this kinase target. The compound is strictly for research and development purposes and is not intended for direct therapeutic use.

CCR2/CCR5 Pharmacology Probe

The compound's core 3-aminopyrrolidine structure with a bulky N-alkyl group aligns with the general Markush structures found in patents covering modulators of chemokine receptors, particularly CCR2 and CCR5 [1]. This makes it a relevant chemical probe for investigating this class of GPCRs, which are key targets in inflammatory and autoimmune diseases. Its specific substitution pattern offers a distinct option for exploring the SAR of the hydrophobic binding pocket in these receptors.

MCR Subtype Selectivity Probe

This compound's chiral, substituted pyrrolidine structure is representative of a class of molecules claimed to have activity at melanocortin receptors [1]. As such, it can be used as a stereochemically defined tool compound to probe the binding requirements of different MCR subtypes (e.g., MC1R, MC3R, MC4R), helping to elucidate the role of chirality and N-substitution in achieving receptor selectivity.

Application
Selection Property
Validation Focus
JAK1 pathway inhibitor synthesis
Chiral (R)-enantiomer control
Target engagement assay and SAR review
Chemokine receptor pharmacology studies
N-cyclohexylmethyl substitution pattern
Hydrophobic pocket binding analysis
Melanocortin receptor subtype selectivity
Chiral N-alkyl pyrrolidine scaffold
Receptor subtype binding profile interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.